2-Methyl-4-nitrohexan-3-ol
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Overview
Description
2-Methyl-4-nitrohexan-3-ol is an organic compound with the molecular formula C7H15NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-ol typically involves the nitration of 2-Methylhexan-3-ol. This can be achieved using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-Methyl-4-nitrohexan-3-one or 2-Methyl-4-nitrohexanoic acid.
Reduction: Formation of 2-Methyl-4-aminohexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrohexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrohexan-3-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Methyl-4-nitrohexan-3-ol can be compared with other nitro alcohols such as 2-Methyl-4-nitro-3-hexanone and 2-Methyl-4-nitro-3-pentanol These compounds share similar structural features but differ in their reactivity and applications
List of Similar Compounds
- 2-Methyl-4-nitro-3-hexanone
- 2-Methyl-4-nitro-3-pentanol
- 2-Methyl-4-nitro-3-butanol
Properties
CAS No. |
20570-71-2 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-4-nitrohexan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3 |
InChI Key |
WTRFXBIPCREZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
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